molecular formula C12H10N2OS B1349564 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 301235-86-9

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1349564
CAS No.: 301235-86-9
M. Wt: 230.29 g/mol
InChI Key: PVJHQECSHPIPKG-UHFFFAOYSA-N
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Description

Table 1: Synonyms

Synonym Source
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
2-Thiazoleacetonitrile, 4-(4-methoxyphenyl)-
(4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE
This compound
MFCD00839066

Table 2: Registry Identifiers

Identifier Type Value Source
CAS Registry Number 301235-86-9
PubChem CID 2337310
ChemSpider ID 9303239
MDL Number MFCD00839066
European EC Number 658-349-5

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s molecular formula is C$${12}$$H$${10}$$N$$_{2}$$OS . This formula corresponds to:

  • 12 carbon atoms
  • 10 hydrogen atoms
  • 2 nitrogen atoms
  • 1 oxygen atom
  • 1 sulfur atom

Molecular Weight

The molecular weight is 230.29 g/mol , calculated as follows:

Element Atomic Weight Count Contribution (g/mol)
C 12.01 12 144.12
H 1.008 10 10.08
N 14.01 2 28.02
O 16.00 1 16.00
S 32.07 1 32.07
Total 230.29

Isotopic Composition

  • Exact Mass : 230.051384 g/mol (monoisotopic mass) .
  • Isotopic Distribution :
    • Most abundant isotope: $$^{12}$$C (98.9%), $$^{1}$$H (99.98%), $$^{14}$$N (99.6%), $$^{16}$$O (99.76%), $$^{32}$$S (94.99%).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJHQECSHPIPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368155
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301235-86-9
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of thioamides with α-halocarbonyl compounds. For instance, the reaction between 4-methoxyphenylacetonitrile and α-bromoketones in the presence of a base such as triethylamine in acetonitrile yields the desired thiazole derivative .

Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Properties : Compounds containing thiazole rings have been noted for their antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances these properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
  • Antioxidant Activity : Thiazole derivatives are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. This property can be particularly useful in developing therapeutic agents for conditions such as cancer and neurodegenerative disorders .
  • Anticancer Potential : Preliminary studies indicate that thiazole derivatives may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the applications of thiazole derivatives, including 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile:

StudyFocusFindings
Antimicrobial EfficacyDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with significant inhibition observed at low concentrations.
Antioxidant ActivityShowed potent antioxidant activity in DPPH and ABTS assays, comparable to established antioxidants like ascorbic acid.
Anticancer ActivityInduced apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile 4-Methylphenyl C₁₂H₁₀N₂S 214.29 Intermediate in drug synthesis
2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile 4-tert-Butylphenyl C₁₅H₁₆N₂S 256.37 High steric bulk; potential kinase modulation
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile 2,6-Difluorophenyl C₁₁H₆F₂N₂S 236.24 Electron-withdrawing substituent; enhanced polarity
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile Adamantyl C₁₅H₁₈N₂S 258.39 Bulky substituent; niche in materials science
Target: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile 4-Methoxyphenyl C₁₂H₁₀N₂OS* ~230.29* Electron-donating group; potential bioactive applications Inferred

*Inferred from methylphenyl analog (C₁₂H₁₀N₂S) with addition of one oxygen atom.

Key Comparisons:

Electronic Effects :

  • The methoxy group in the target compound donates electrons via resonance, increasing electron density on the thiazole ring compared to the methyl () or tert-butyl () analogs. This may enhance nucleophilic reactivity at the thiazole core.
  • In contrast, fluorine substituents () withdraw electrons, reducing ring electron density and increasing polarity, which could improve solubility .

Physicochemical Properties :

  • Melting Points : Methyl-substituted analogs (e.g., 4-CH₃ in ) melt at 152–153°C, while methoxy-substituted pyridazine derivatives () show higher melting points (e.g., 256–259°C), suggesting methoxy groups may increase intermolecular interactions .
  • Molecular Weight : The target compound’s inferred molar mass (~230.29 g/mol) is higher than methylphenyl analogs (214.29 g/mol) due to the oxygen atom in the methoxy group.

Biological Activity

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, also known as O4I1, is a compound with notable biological activities. Its molecular formula is C12H10N2OS, and it has garnered attention for its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activities associated with this compound, supported by various studies and findings.

  • Molecular Weight : 230.29 g/mol
  • CAS Number : 301235-86-9
  • Structural Formula : Chemical Structure

1. Induction of Oct3/4 Expression

Research has demonstrated that this compound enhances the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells. In a study published in PubMed, it was found that this compound not only increased Oct3/4 expression but also stabilized it and enhanced its transcriptional activity across various human somatic cells . This suggests potential applications in regenerative medicine, particularly in stem cell biology.

2. Antitumor Activity

The compound has shown promising antitumor properties in various studies. For instance, derivatives of thiazole compounds have been evaluated for their antiproliferative effects against different cancer cell lines. In vitro studies indicated that certain thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and PC-3 . The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhances the antitumor activity of these compounds .

3. Antimicrobial Properties

In addition to its anticancer effects, this compound has been screened for antimicrobial activity. Preliminary studies have indicated that thiazole derivatives can exhibit both antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains . The MTT assay method was employed to evaluate the cytotoxicity against various microbial strains.

Case Study 1: Oct3/4 Induction

In a controlled laboratory setting, the effects of O4I1 on Oct3/4 expression were tested using human fibroblast cells. The results showed a statistically significant increase in Oct3/4 levels post-treatment, suggesting that this compound could be pivotal in developing therapies aimed at cellular reprogramming and tissue regeneration.

Case Study 2: Antitumor Efficacy

A series of experiments were conducted using synthesized thiazole derivatives based on the structure of this compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating effective cytotoxicity at low concentrations. For example:

CompoundCell LineIC50 (µM)
O4I1HCT-11613.62
O4I1PC-321.74

These findings highlight the potential of thiazole-based compounds in cancer treatment strategies.

Q & A

Q. How can researchers differentiate degradation products from synthetic intermediates?

  • Answer : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify degradation pathways. For example, oxidation of the methoxy group to quinones or hydrolysis of the nitrile to amides can be tracked using isotopic labeling (e.g., D₂O for hydrolysis mechanisms) .

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